Product packaging for 4-Bromo-4'-methylazobenzene(Cat. No.:CAS No. 92022-25-8)

4-Bromo-4'-methylazobenzene

Cat. No.: B053558
CAS No.: 92022-25-8
M. Wt: 275.14 g/mol
InChI Key: LGWTZWOYTWCEOL-UHFFFAOYSA-N
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Description

4-Bromo-4'-methylazobenzene is a strategically functionalized azobenzene derivative of significant interest in materials science and photochemistry research. Its core value lies in its role as a molecular photoswitch, where it undergoes a reversible trans-to-cis isomerization upon irradiation with specific wavelengths of light (typically UV and visible light). The bromine substituent at the 4-position and the methyl group at the 4'-position make this compound an excellent building block for more complex molecular architectures. The bromine atom serves as a versatile handle for further synthetic modification via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for its integration into polymers, liquid crystalline systems, and supramolecular assemblies. The methyl group influences the electronic properties and packing behavior of the molecule. Primary research applications include the construction of light-responsive soft materials, such as liquid crystal elastomers and gels that can undergo macroscopic deformation upon light exposure. It is also utilized in the development of molecular machines, optoelectronic devices, and as a core unit in studies of molecular self-assembly and photomechanical effects. This reagent is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11BrN2 B053558 4-Bromo-4'-methylazobenzene CAS No. 92022-25-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromophenyl)-(4-methylphenyl)diazene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2/c1-10-2-6-12(7-3-10)15-16-13-8-4-11(14)5-9-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWTZWOYTWCEOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ultrafast Photoisomerization Dynamics and Mechanistic Elucidation

Fundamental Mechanisms of Azobenzene (B91143) Photoisomerization

The photoisomerization of azobenzenes is an ultrafast process that occurs on the picosecond or even femtosecond timescale following electronic excitation. The mechanism of this transformation from the trans to the cis isomer has been a subject of extensive research and is understood to proceed through specific pathways on the excited-state potential energy surfaces.

Two primary mechanistic pathways have been identified for the photoisomerization of azobenzene: a torsional (or rotational) pathway and an inversion pathway. acs.orgscispace.com The torsional pathway involves the rotation around the central N=N double bond. Upon photoexcitation, the π-bond order of the azo group is reduced, facilitating this rotation. This pathway is characterized by a significant change in the C-N=N-C dihedral angle, leading the molecule through a twisted geometry on the excited-state potential energy surface. scispace.com

The inversion pathway , on the other hand, involves an in-plane, scissor-like motion where one of the nitrogen atoms moves through a linear C-N=N transition state. acs.org This mechanism is more akin to the inversion of an sp²-hybridized center. Theoretical studies suggest that for the parent azobenzene, both pathways are accessible, and the dominant mechanism can depend on the specific excited state that is populated. nih.gov

For substituted azobenzenes, the electronic nature of the substituents can favor one pathway over the other. Electron-donating groups, like the methyl group in 4-bromo-4'-methylazobenzene, are generally thought to favor the torsional mechanism. Conversely, electron-withdrawing groups, such as the bromine atom, can influence the energetics of the transition states for both pathways. It is the interplay of these substituent effects that would dictate the preferred isomerization route in this compound.

The photoisomerization of azobenzenes is initiated by the absorption of a photon, which promotes the molecule to an electronically excited singlet state. The two lowest energy excited singlet states, S₁ (n→π) and S₂ (π→π), play crucial roles in this process. oup.comrsc.org The S₁ state arises from the promotion of a non-bonding electron from one of the nitrogen atoms to an antibonding π* orbital. The S₂ state results from a π→π* transition, which is generally a more intense absorption. nih.gov

Upon excitation to the S₂ state, azobenzene derivatives typically undergo a very rapid, sub-picosecond internal conversion to the S₁ state. oup.com The isomerization to the cis form is then believed to occur predominantly from the S₁ state. However, the initial excitation energy can influence the isomerization quantum yield, a phenomenon that has been interpreted in the context of Kasha's rule violation, suggesting that different excited states may lead to different isomerization efficiencies or even pathways. nih.gov For instance, some studies propose that excitation to S₂ may lead to a higher quantum yield for isomerization compared to direct excitation to S₁. The specific energies and characters of the S₁ and S₂ states in this compound will be modulated by the bromo and methyl substituents, which in turn will affect the dynamics of internal conversion and the subsequent isomerization process.

The substituents on the phenyl rings of azobenzene have a profound impact on the photoisomerization dynamics. The nature of the substituent, whether electron-donating or electron-withdrawing, and its position on the ring can alter the energies of the ground and excited states, influence the preferred isomerization pathway, and affect the rate of isomerization and the thermal stability of the cis isomer. rsc.orgacs.org

In this compound, the methyl group (-CH₃) at the 4'-position acts as an electron-donating group. Studies on 4-methylazobenzene (B11944398) have shown that such substituents can influence the excited-state lifetimes. nih.govnsf.gov The bromine atom (-Br) at the 4-position is an electron-withdrawing group due to its inductive effect, while also having a weak electron-donating resonance effect. This "push-pull" substitution pattern in this compound is expected to create a more polarized molecule, which can lead to a red-shift in the π→π* absorption band and potentially alter the energy barrier for isomerization. The combination of these opposing electronic effects likely results in complex excited-state dynamics, where the balance between the torsional and inversion pathways may be finely tuned.

Compound Substituent Effect Expected Influence on Photoisomerization
4-MethylazobenzeneElectron-donatingMay favor the torsional pathway; influences excited-state lifetime.
4-BromoazobenzeneElectron-withdrawing (inductive)Can influence the energetics of both torsional and inversion transition states.
This compoundPush-pull (electron-withdrawing and -donating)Creates electronic asymmetry, likely red-shifting the π→π* transition and modulating the isomerization barrier and pathway.

This table is based on general principles of substituent effects on azobenzene photoisomerization.

Spectroscopic Probes of Photoisomerization Dynamics

To unravel the intricate details of photoisomerization on ultrafast timescales, a suite of time-resolved spectroscopic techniques is employed. These methods allow for the direct observation of the transient species and structural changes that occur during the reaction.

Time-resolved spectroscopic techniques with femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) resolution are essential for studying the rapid events in azobenzene photoisomerization. rsc.orgresearchgate.net

Femtosecond/Picosecond Time-Resolved UV-Vis Absorption Spectroscopy: This is a pump-probe technique where an ultrashort laser pulse (the pump) initiates the photoreaction, and a second, time-delayed pulse (the probe) measures the changes in the UV-Vis absorption spectrum as a function of time. edinst.comcsic.es This allows for the tracking of the population of the excited states and the formation of the product.

Time-Resolved Raman Spectroscopy: This technique provides structural information about the molecule in its excited state. oup.comrsc.org By analyzing the vibrational frequencies, changes in bond orders and molecular geometry during the isomerization process can be inferred. For example, changes in the N=N stretching frequency can provide insights into the double bond character in the excited state. oup.com

Time-Resolved Fluorescence Spectroscopy: Although azobenzenes are generally weakly fluorescent, time-resolved fluorescence measurements can provide valuable information about the lifetime of the emissive excited states, primarily the S₁ state. The decay of the fluorescence signal corresponds to the depopulation of the excited state through isomerization or other non-radiative pathways.

Transient absorption spectroscopy is a powerful tool for identifying and characterizing the transient species involved in the photoisomerization of azobenzene derivatives. nih.govresearchgate.net When the molecule is excited, it populates excited states that have their own characteristic absorption spectra. By measuring the transient absorption spectrum at different delay times after the pump pulse, the formation and decay of these excited-state species can be monitored. researchgate.net

A typical transient absorption experiment on an azobenzene derivative would reveal several key features:

Ground-State Bleach: A negative signal at the wavelengths where the ground-state trans isomer absorbs, due to the depletion of the ground-state population.

Excited-State Absorption (ESA): Positive signals at wavelengths where the excited-state molecules (S₁, S₂, etc.) absorb. The temporal evolution of these ESA bands provides the lifetimes of the respective excited states.

Product Formation: The appearance of new absorption bands corresponding to the formation of the cis isomer or hot ground-state molecules.

Spectroscopic Data for Related Azobenzene Derivatives
Compound trans → cis Isomerization Quantum Yield (Φt→c)
Azobenzene~0.11-0.15 nih.gov
4-Methylazobenzene~0.10 nih.govnsf.gov
4,4'-Dimethylazobenzene~0.13 nsf.gov

Analysis of Vibrational Level Structure in Excited States

The photoisomerization of azobenzene and its derivatives is fundamentally governed by the molecule's vibrational dynamics in its electronically excited states. diva-portal.org Analysis of these vibrational levels provides crucial insights into the specific nuclear motions that drive the transformation from the trans to the cis isomer, or vice versa. While direct experimental data for this compound is limited, extensive studies on parent azobenzene and other substituted derivatives using techniques like resonance Raman spectroscopy, coupled with Density Functional Theory (DFT) calculations, allow for a detailed characterization of the expected vibrational behavior. diva-portal.orgacs.orgmostwiedzy.pl

Upon excitation, particularly to the S₁ (nπ) state, specific vibrational modes are activated, facilitating the isomerization process. For the trans-isomer, the initial excited-state geometry changes are primarily concentrated in skeletal stretching and bending modes. acs.org Key among these is the in-plane CNN bending vibration, which has been identified as a critical coordinate in the relaxation channel for both nπ and ππ* excited states in azobenzene derivatives. osti.gov In contrast, for the cis-isomer, the dominant nuclear relaxation pathway involves torsional motions, specifically around the central CNNC dihedral angle. acs.org

Theoretical studies using various DFT functionals like B3LYP and CAM-B3LYP have proven effective in calculating the vibrational frequencies and excited-state properties of azobenzenes. mostwiedzy.pl These computational approaches help assign the vibrational modes observed experimentally. For asymmetrically substituted "push-pull" azobenzenes, such as this compound, Raman spectroscopy can reveal the signature of even "dark" (optically forbidden) nπ* transitions, which gain intensity through resonance effects. diva-portal.org This allows for the separation of vibrational frequencies associated with different excited states, providing a detailed fingerprint of the molecule's structural dynamics post-excitation. The primary vibrational modes implicated in the photoisomerization of azobenzene derivatives are summarized in the table below.

Vibrational ModeDescriptionRole in Isomerization
CNNC Torsion Twisting motion around the central N=N bond.The primary coordinate for the rotational isomerization pathway, especially dominant in cis-to-trans isomerization. acs.org
CNN Bending In-plane bending of the C-N=N angle.A key coordinate for the inversion isomerization pathway, prominent in trans-to-cis isomerization. acs.orgosti.gov
N=N Stretch Stretching of the central azo bond.Changes in this mode reflect the weakening of the double bond in the excited state, facilitating isomerization. acs.org
Phenyl-N Stretch Stretching of the bond connecting the phenyl ring to the nitrogen atom.Involved in the overall skeletal deformation during the isomerization process.

These vibrational motions are not independent; they are coupled, and their interplay defines the potential energy surface of the excited state and ultimately dictates the most favorable isomerization pathway. chemrxiv.org

Non-Adiabatic Dynamics and Conical Intersections

The photoisomerization of azobenzenes is an ultrafast process that cannot be explained by classical transition state theory. Instead, it is governed by non-adiabatic dynamics, where the molecule moves between different electronic potential energy surfaces. researchgate.net Central to this process are conical intersections (CIs), which are points of degeneracy between two electronic states (typically the excited state S₁ and the ground state S₀). nih.govresearchgate.net These CIs act as efficient funnels, enabling rapid, radiationless decay from the excited state back to the ground state. aip.org

For azobenzene and its derivatives, two primary isomerization mechanisms have been proposed, each associated with a different pathway to a conical intersection:

Rotation: This pathway involves the twisting of the CNNC dihedral angle. Theoretical studies on disubstituted azobenzenes have consistently found a conical intersection along this rotational coordinate. nih.govresearchgate.net This pathway is considered barrierless and is postulated to be the dominant mechanism following excitation to the S₁ (nπ*) state. nih.govresearchgate.net

Inversion: This pathway involves an in-plane, scissor-like motion of one of the phenyl groups, proceeding through a planar transition state via the bending of the CNN angle. While this is the preferred pathway for thermal isomerization in the ground state, its role in photoisomerization is more complex. nih.govresearchgate.net

The presence of "push-pull" substituents, such as the electron-withdrawing bromine atom and the electron-donating methyl group in this compound, significantly influences the energetics of these pathways. nih.govnih.gov Electron-withdrawing groups tend to decrease the energy barrier for the inversion pathway in the ground state, while electron-donating groups increase it. nih.gov In the excited state, these substituents directly impact the evolution of the rotational and inversion conical intersection energies. nih.gov For push-pull derivatives, non-adiabatic molecular dynamics simulations suggest a clear preference for the rotational pathway upon excitation to both the S₁ (nπ) and S₂ (ππ) states. chemrxiv.org

Quantum Yields and Photostationary States in Substituted Azobenzenes

The efficiency of photoisomerization is quantified by the quantum yield (Φ), which is the ratio of the number of molecules that isomerize to the number of photons absorbed. The process of photoisomerization is reversible, and upon continuous irradiation at a specific wavelength, a dynamic equilibrium known as a photostationary state (PSS) is reached. mdpi.com At the PSS, the rates of the forward (trans → cis) and reverse (cis → trans) photoreactions are equal, resulting in a constant ratio of the two isomers. mdpi.comacs.org

The composition of the PSS and the quantum yields are highly dependent on several factors:

Substitution Pattern: The nature and position of substituents on the phenyl rings have a profound effect. Push-pull substituents, as in this compound, can influence the energy levels of the nπ* and ππ* states, which in turn affects the absorption spectra and isomerization efficiency. nih.govmdpi.com

Irradiation Wavelength: The absorption spectra of the trans and cis isomers typically overlap, but their molar absorption coefficients differ at any given wavelength. Irradiating at a wavelength where the trans isomer absorbs strongly will favor the trans → cis conversion, while irradiating at a wavelength primarily absorbed by the cis isomer will drive the reverse process. The PSS represents the balance achieved at a particular wavelength. mdpi.com

Solvent Polarity: The surrounding solvent can influence the stability of the ground and excited states, thereby affecting both the quantum yield and the thermal relaxation rate of the cis isomer. mdpi.com

For many azobenzene derivatives, the trans → cis quantum yield upon S₂ (ππ) excitation is generally lower than upon S₁ (nπ) excitation. acs.org However, push-pull substitution can alter this behavior, in some cases leading to a more efficient isomerization from the S₂ state. nih.gov The table below presents photostationary state data for a selection of substituted azobenzenes, illustrating the high degree of control over the isomer ratio achievable with light.

CompoundSolventIrradiation Wavelength (nm)trans:cis Ratio at PSSReference
meta-Substituted AB.MeAcetonitrile365~25:75 mdpi.com
meta-Substituted AB.OMeAcetonitrile365~15:85 mdpi.com
N-acetylated AzopyrazoleAcetonitrile365>5:95 beilstein-journals.org
Azobenzene Thioglycoside (ortho-fluoro)Dichloromethane365~10:90 nih.gov
Azobenzene Thioglycoside (ortho-fluoro)Dichloromethane520~90:10 nih.gov
Azobenzene Substrate (E-3c)Aqueous Buffer32025:75 acs.org

This tunability of quantum yields and photostationary states makes substituted azobenzenes like this compound highly valuable as molecular switches in a wide range of applications, from materials science to photopharmacology. mdpi.comrsc.org

Computational Chemistry and Theoretical Investigations of Azobenzene Derivatives

Quantum Chemical Calculations for Electronic Structure and Potential Energy Surfaces

Quantum chemical calculations are fundamental to elucidating the electronic properties that govern the behavior of photoswitches like 4-Bromo-4'-methylazobenzene.

Molecular Dynamics Simulations and Reactive Force Fields

While quantum chemistry provides a static picture, molecular dynamics simulations are essential for modeling the time-resolved evolution of the molecule following photoexcitation.

Simulation of Isomerization Quantum Yields and Decay Times

The photoisomerization of azobenzene (B91143) and its derivatives, such as this compound, is a cornerstone of photochemistry, enabling applications from molecular switches to photopharmacology. Computational chemistry provides profound insights into the dynamics of this process, particularly the simulation of quantum yields (Φ), which represent the efficiency of the photoisomerization, and the excited-state decay times (τ), which dictate the speed of the photoreaction.

Upon absorption of light, azobenzene derivatives transition from the stable trans isomer to the metastable cis isomer. This process typically occurs on an ultrafast timescale, often within picoseconds. claudiozannoni.it Theoretical models, particularly those employing ab initio molecular dynamics (AIMD), have been instrumental in elucidating the mechanisms. elsevierpure.comaip.org For the parent azobenzene molecule, AIMD simulations have calculated the quantum yield for cis-to-trans isomerization to be approximately 0.45, while the trans-to-cis yield is around 0.28. aip.org These simulations reveal that the pathway is not simple; for instance, cis-to-trans isomerization can proceed through a two-step rotation involving both the central N=N bond and the phenyl rings. aip.org

Computational studies on azobenzene in different solvents have shown that while the environment can slow the torsional dynamics, the quantum yields may be less affected. claudiozannoni.itacs.org The decay from the excited state is often non-exponential, indicating multiple relaxation pathways. Time-resolved experiments on azobenzene in various solvents have identified decay components ranging from ~0.2 to 3.6 picoseconds. claudiozannoni.it For instance, the S₂ state of azobenzene has a lifetime of around 170 femtoseconds before decaying to the S₁ state, from which the isomerization proceeds. scispace.com

The table below summarizes representative theoretical and experimental data for azobenzene and its derivatives, illustrating the typical ranges for quantum yields and decay times that would be expected for molecules like this compound.

CompoundProcessQuantum Yield (Φ)Excited-State Lifetime (τ)Method/SolventReference
Azobenzenetrans → cis0.28 ± 0.14~3 ps (S₁)AIMD Simulation (Gas Phase) aip.org
Azobenzenecis → trans0.45< 240 fs (S₁)AIMD Simulation (Gas Phase) aip.org
Azobenzenetrans → cis (S₂ Excitation)~0.12170 fs (S₂), 430 fs (S₃,₄)TRPES (Gas Phase) scispace.com
Azobenzenetrans → cis (S₁ Excitation)~0.250.24-0.33 ps (τ₁), 1.7-2.0 ps (τ₂)Time-resolved Spectroscopy (Hexane) claudiozannoni.it
Azobenzenetrans → cis (S₁ Excitation)Not Reported0.35-0.65 ps (τ₁), 3.1-3.6 ps (τ₂)Time-resolved Spectroscopy (Ethylene Glycol) claudiozannoni.it
Brominated Dioxane-Methoxy-AzobenzeneIsomerizationNot Reported0.7 ps, 3 ps, >10 psFemtosecond Transient Absorption (Single Crystal) scholaris.ca

TRPES: Time-Resolved Photoelectron Spectroscopy

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Halogen-Halogen Interactions)

The arrangement of molecules in the solid state, or crystal packing, is governed by a complex interplay of non-covalent interactions. For this compound, these interactions dictate the crystal's physical properties. Computational methods, particularly those based on Density Functional Theory (DFT) and pairwise interaction energy calculations, are crucial for dissecting and quantifying these forces. samipubco.commdpi.commdpi.com

A key interaction for bromo-substituted compounds is halogen bonding. This refers to the directional, non-covalent interaction between a halogen atom (in this case, bromine) acting as an electrophilic region (a "σ-hole") and a Lewis base. mdpi.com In the crystal structure of related brominated aromatic compounds, Br···Br, C-H···Br, and other halogen-involved interactions can be significant driving forces in the supramolecular assembly. mdpi.combohrium.com For instance, studies on halogenated oxindoles revealed Br···Br interaction energies calculated at the MP2/df2-TZVP level to be -1.7 kcal/mol (-7.1 kJ/mol). mdpi.com

Computational tools like CrystalExplorer can be used to perform Hirshfeld surface analysis and calculate pairwise interaction energies between molecules in a crystal lattice. nih.gov These calculations partition the total lattice energy into electrostatic, polarization, dispersion, and exchange-repulsion components, providing a detailed understanding of the forces at play. mdpi.com For example, in a study of chloro-aromatics, Cl···Cl interaction energies were found to range from 2 to 12 kJ/mol. acs.org Similar ranges would be expected for bromine interactions.

In highly brominated azobenzenes, a surprising scarcity of strong halogen-halogen interactions has been computationally observed, with other forces like C-H···Br and π-π stacking playing more dominant roles. nih.gov The interplay is subtle; for some fluorinated azobenzenes, a persistent "azo···phenyl" stacking motif, with interaction energies around -30 kJ/mol, was found to be the dominant stabilizing interaction, dictating a needle-like crystal growth. mcgill.ca The presence of both a bromine atom and a methyl group in this compound suggests a competition between halogen bonding, π-π stacking, and weaker C-H···π interactions.

The table below presents calculated interaction energies for various non-covalent interactions found in the crystals of related aromatic molecules, illustrating the typical strengths of the forces that would define the crystal packing of this compound.

Interaction TypeExample MoleculesCalculated Interaction Energy (kJ/mol)MethodReference
N-H···O Hydrogen Bond6-Bromooxindole Dimer-48.5MP2/df2-TZVP mdpi.com
O-H···N Hydrogen BondDFPPI-Acetic Acid Cocrystal-49.4CE-B3LYP/6-31G(d,p) nih.gov
π-π StackingDFPPI Dimer-31.1CE-B3LYP/6-31G(d,p) nih.gov
Azo···Phenyl StackingFluorinated cis-Azobenzenes~ -30DFT mcgill.ca
C-H···O Hydrogen Bond6-Bromooxindole Dimer-11.3MP2/df2-TZVP mdpi.com
Br···Br (Type II Halogen Bond)6-Bromo-4-fluorooxindole Dimer-7.1MP2/df2-TZVP mdpi.com
C-H···Br Interaction6-Bromooxindole Dimer-4.6MP2/df2-TZVP mdpi.com

DFPPI: (E)-N-(3,4-difluorophenyl)-1-(pyridin-4-yl)methanimine

Integration into Advanced Materials and Supramolecular Architectures

Photoresponsive Polymers Incorporating Azobenzene (B91143) Moieties

Photoresponsive polymers containing azobenzene units are a significant class of smart materials capable of converting light energy into mechanical work. acs.org The reversible trans-cis isomerization of the azobenzene chromophore upon irradiation with light of specific wavelengths is the fundamental mechanism driving the material's response. acs.orgbath.ac.uk This molecular-level change in shape and polarity can be amplified to generate significant macroscopic effects.

Design and Synthesis of Azobenzene-Containing Polymer Networks

The design of azobenzene-containing polymer networks involves strategically incorporating the azobenzene chromophore into a polymer matrix. This can be achieved by synthesizing monomers with azobenzene moieties and subsequently polymerizing them, or by grafting azobenzene units onto existing polymer backbones. The azobenzene unit can be part of the main polymer chain or attached as a side group. researchgate.net

A common strategy for synthesizing azobenzene monomers is through a diazo coupling reaction. For a compound like 4-Bromo-4'-hydroxy-2-methylazobenzene, the synthesis can be initiated by diazotizing an aniline (B41778) derivative, such as 4-bromo-2-methylaniline (B145978), which is then reacted with a coupling agent like phenol. fudan.edu.cn To obtain 4-Bromo-4'-methylazobenzene, a plausible route involves the Mills reaction, which is the condensation of a nitrosobenzene (B162901) (e.g., 4-bromonitrosobenzene) with an aniline (e.g., p-toluidine). Another approach is the diazotization of 4-bromoaniline (B143363) followed by coupling with p-toluidine (B81030).

Once the azobenzene monomer is synthesized, it often requires functionalization with a polymerizable group, such as an acrylate (B77674) or methacrylate (B99206), before it can be incorporated into a polymer network. rroij.com For instance, a hydroxyl-functionalized azobenzene can be reacted with acryloyl chloride to produce a polymerizable monomer. fudan.edu.cn The polymerization is typically carried out via free-radical polymerization, often initiated by agents like azobisisobutyronitrile (AIBN), which can be triggered thermally or with microwave irradiation. rroij.com The properties of the final polymer network, such as its glass transition temperature (Tg) and mechanical stability, can be tuned by copolymerizing the azobenzene monomer with other monomers, like methyl methacrylate (PMMA). researchgate.net

Table 1: Examples of Azobenzene Monomer Synthesis Strategies

Target/Analogous Compound Precursors Reaction Type Reference
4-Bromo-4'-hydroxy-2-methylazobenzene 4-Bromo-2-methylaniline, Phenol Diazo Coupling fudan.edu.cn
4-(Bromomethyl)azobenzene 4-Methylazobenzene (B11944398), N-Bromosuccinimide (NBS) Radical Bromination
Azobenzene-containing polyurethanes 4,4′-methylenediphenyl diisocyanate (MDI), Polycaprolactone (PCL), Azobenzene diamine Polyaddition researchgate.net
Ether-linked bromo-substituted polymers 1,4-dibromo-2,5-difluorobenzene, 2,2-bis(4-hydroxyphenyl) hexafluoropropane Nucleophilic Aromatic Substitution mdpi.com

Photoinduced Orientation and Birefringence in Polymeric Matrices

When an amorphous polymer film containing azobenzene chromophores is irradiated with linearly polarized light, the azobenzene molecules undergo repeated trans-cis-trans isomerization cycles. epj-conferences.orgscispace.com Molecules whose transition dipole moment is aligned with the electric field vector of the light have a higher probability of absorbing a photon and isomerizing. epj-conferences.org This process leads to a statistical depletion of chromophores aligned with the light polarization and an accumulation of chromophores oriented perpendicular to it, where they are less likely to absorb light. epj-conferences.orgresearchgate.net

This photoinduced alignment of the azobenzene moieties breaks the isotropic symmetry of the material, resulting in optical anisotropy, specifically birefringence and dichroism. researchgate.netscispace.com Birefringence is the difference in the refractive index between the direction parallel and perpendicular to the polarization of the incident light. scispace.com The magnitude of the induced birefringence can be significant, on the order of 10⁻², and can be stable over long periods, making these materials suitable for optical data storage. scispace.com The buildup and decay of birefringence are influenced by factors such as the intensity of the writing light and the temperature of the polymer film. epj-conferences.org Generally, higher light intensity leads to a larger and more rapidly achieved birefringence. epj-conferences.org

The specific substituents on the azobenzene ring, such as the bromo- and methyl- groups in this compound, can influence the photo-orientation process. Halogen substituents have been shown to affect the photochromic properties and can be used to tune the material's response. acs.org

Table 2: Factors Influencing Photoinduced Birefringence

Factor Effect on Birefringence Underlying Mechanism Reference
Light Polarization Induces alignment perpendicular to the electric field vector Angular-dependent absorption and photoisomerization epj-conferences.orgresearchgate.net
Light Intensity Higher intensity can lead to higher and faster birefringence Increased rate of trans-cis-trans isomerization cycles epj-conferences.org
Temperature Affects both orientation and relaxation processes Balances photo-orientation against thermal randomization scispace.com
Polymer Architecture Diblock copolymers can show more stable birefringence Controlled molecular architecture affects free volume and chain mobility researchgate.net

Macroscopic Deformation and Actuation in Azopolymer Systems

The molecular-level reorientation induced by light can be translated into macroscopic mechanical motion in appropriately designed azopolymer systems, particularly in crosslinked networks or liquid crystal elastomers. fudan.edu.cn This photomechanical effect allows these materials to function as light-driven actuators. fudan.edu.cn

When a crosslinked liquid-crystalline polymer film is irradiated, the photoisomerization of the azobenzene units disrupts the local liquid crystalline order. fudan.edu.cn In a well-aligned film, this disruption leads to an anisotropic contraction or expansion of the polymer network. For example, a film with uniaxially aligned azobenzene mesogens will typically contract along the alignment direction and expand in the perpendicular directions upon irradiation. This anisotropic change in shape results in macroscopic deformation, such as bending or twisting of the film. fudan.edu.cn The process is reversible; irradiating with a different wavelength of light or allowing thermal relaxation can restore the original shape.

The performance of these photo-actuators, including the speed and magnitude of deformation, is dependent on several factors including the crosslinking density of the polymer network, the concentration of the azobenzene chromophore, and the intensity of the incident light. fudan.edu.cn For instance, polyurethane-based shape memory polymers incorporating azobenzene have demonstrated significant shape recovery upon heating after being deformed. researchgate.net

Azobenzene-Based Liquid Crystalline Systems

Azobenzene derivatives are excellent candidates for building photoresponsive liquid crystals (LCs) because their rod-like trans isomer is a mesogenic (liquid crystal-forming) unit, while the bent cis isomer is non-mesogenic and tends to disrupt liquid crystalline order. rsc.orgresearchgate.net This light-switchable molecular geometry allows for precise control over the phase and alignment of the LC material.

Molecular Design and Liquid Crystal Phases in Azobenzene Derivatives

The ability of an azobenzene derivative to form liquid crystal phases (mesomorphism) is highly dependent on its molecular structure. rsc.org Key design elements include a rigid core, which often consists of the azobenzene unit and other aromatic rings, and flexible terminal groups, such as alkyl or alkoxy chains. rsc.orgmdpi.com The presence, length, and branching of these flexible chains significantly influence the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which these phases are stable.

For this compound, the substituents play a critical role. The methyl group is an electron-donating group, while the bromo group is an electron-withdrawing, polarizable substituent. This push-pull electronic structure can enhance the molecular dipole moment and anisotropy, which are important for forming stable mesophases. The synthesis of long, rod-like molecules containing multiple azobenzene units has been shown to result in materials with very wide liquid crystal phase ranges, stable even at high temperatures. mdpi.com Star-shaped molecules with azobenzene arms have also been synthesized, exhibiting columnar LC phases. rsc.org

Table 3: Common Liquid Crystal Phases and Their Characteristics

LC Phase Molecular Arrangement Key Properties
Nematic (N) Molecules have long-range orientational order but no positional order. Fluid-like, responds quickly to external fields.
Smectic (Sm) Molecules have orientational order and are arranged in layers (positional order in one dimension). More viscous than nematic phase, exhibits layered structures.
Cholesteric (N)* A chiral nematic phase where the director rotates helically. Exhibits selective reflection of light (color).
Columnar (Col) Disc-shaped molecules stack into columns. Exhibits one-dimensional conductivity along columns.

Photoinduced Alignment and Phase Transitions in Liquid Crystals

The photoisomerization of azobenzene dopants or azobenzene-containing LC molecules provides a powerful tool for controlling the alignment and phase of the entire system. researchgate.netnih.gov When a liquid crystal doped with an azobenzene derivative is irradiated with UV light, the concentration of the bent cis isomer increases. nih.gov This disrupts the orientational order of the host liquid crystal molecules, which can lead to a complete loss of the mesophase, known as a photochemical phase transition. rsc.orgresearchgate.net For example, a system can be switched from a nematic or smectic phase to an isotropic liquid phase upon UV irradiation. rsc.orgnih.gov

This transition is reversible. Irradiation with visible light or thermal relaxation converts the cis isomers back to the trans form, allowing the liquid crystalline phase to be restored. nih.gov This photocontrol over the LC phase has applications in optical switching, displays, and rewritable memory. nih.gov

Furthermore, irradiating an azobenzene-LC system with linearly polarized light can induce a preferred alignment of the LC molecules, similar to the process in polymer matrices. scispace.com This allows for the non-contact, all-optical writing of complex molecular orientations into a liquid crystal film, offering advantages over traditional mechanical rubbing methods for fabricating LC displays.

Control of Optical and Thermal Properties via Photoisomerization in Liquid Crystals

The incorporation of azobenzene derivatives into liquid crystal (LC) matrices provides a powerful method for modulating the material's properties with light. While specific research on this compound in this context is not extensively documented in publicly available literature, the principles can be understood through studies of analogous halogenated and alkyl-substituted azobenzenes. acs.orgtuni.fitandfonline.com

The fundamental mechanism relies on the significant change in molecular geometry during the trans-cis photoisomerization. The rod-like trans isomer, being structurally similar to the mesogens of the host, stabilizes the liquid crystalline phase. acs.orgtuni.fi Upon irradiation with UV light, it converts to the bent, banana-shaped cis isomer. This altered shape disrupts the orientational order of the surrounding LC molecules, destabilizing the mesophase. acs.orgtuni.fi This disruption can lead to a reversible, isothermal phase transition from an ordered liquid crystalline state (e.g., nematic) to a disordered isotropic state. acs.orgethz.ch

The efficiency of this process is remarkable. In systems with fluorinated azobenzenes, it has been estimated that the conversion of less than 4% of the azobenzene units to the cis form is sufficient to trigger a complete LC-to-isotropic phase transition. acs.org The reverse process, from the isotropic back to the LC phase, can be triggered by irradiation with visible light or can occur through thermal relaxation. tandfonline.com

Research on various azobenzene derivatives has demonstrated the ability to finely tune these properties:

Halogenation: The presence of halogen atoms, such as the bromine in this compound, can influence the photo-physical properties. For instance, fluorination has been shown to strengthen noncovalent interactions (halogen bonding) and increase the lifetime of the cis isomer, which is crucial for creating bistable photonic devices. acs.orgtuni.fi

Substitution Pattern: The position and nature of substituents on the azobenzene core affect the absorption wavelengths and the stability of the isomers. mdpi.com For example, introducing a methyl group at the meta-position of one of the benzene (B151609) rings in dialkyloxy-chain azobenzenes has been shown to drastically reduce the energy required for a photoinduced crystal-to-liquid phase transition. mdpi.com

This light-induced control over the phase and, consequently, the optical properties (like birefringence and light scattering) and thermal properties (like thermal conductivity) of the host material is critical for applications in optical switching, data storage, and smart windows. acs.orgethz.chmdpi.com

Table 1: Effects of Azobenzene Isomerization on Liquid Crystal Properties

PropertyEffect of Trans-to-Cis IsomerizationUnderlying MechanismPotential Application
Phase Transition Temperature Depression of the liquid crystal-to-isotropic (LC-I) transition temperature. glenresearch.comThe bent cis isomer disrupts the nematic order of the LC host. glenresearch.comOptical data storage, temperature sensors. growingscience.com
Optical Birefringence Reduction in birefringence. acs.orgtuni.fiLoss of long-range orientational order as the material transitions towards an isotropic state. acs.orgOptical switches, light modulators. ethz.ch
Light Scattering Increase in light scattering at the onset of phase transition, followed by high transparency in the isotropic state. ethz.chFormation of LC domains within an isotropic matrix during the transition. ethz.chSmart windows, display devices. ethz.ch
Thermal Conductivity Reversible reduction of up to 30-40% in some systems. mdpi.comThe disordered cis-induced isotropic liquid phase is a less efficient conductor of heat than the ordered crystalline or LC phase. mdpi.comThermal management in microelectronics. mdpi.com

Supramolecular Assemblies and Self-Assembly Processes

The ability of this compound and its chemical relatives to participate in non-covalent interactions makes them excellent building blocks for constructing complex, stimuli-responsive supramolecular architectures.

Design Principles for Azobenzene-Containing Supramolecular Structures

The design of supramolecular structures incorporating azobenzene units hinges on leveraging a variety of non-covalent interactions to guide the self-assembly process. The specific placement of functional groups on the azobenzene core dictates which interactions will dominate and what kind of larger structure will form. For a molecule like this compound, the key features are the bromo- and methyl- groups.

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming directional interactions with Lewis basic atoms (halogen bond acceptors) like nitrogen or oxygen. beilstein-journals.orgnih.govnih.gov This interaction is highly directional and its strength is tunable, making it a powerful tool for crystal engineering and the assembly of co-crystals and liquid crystals. acs.orgnih.gov

Hydrophobic Interactions: The aromatic rings and the methyl group contribute to the molecule's hydrophobicity, promoting aggregation in aqueous environments to minimize contact with water.

π-π Stacking: The electron-rich aromatic rings can stack on top of each other, an interaction that is crucial for the formation of fibrous or columnar structures.

Dipole-Dipole Interactions: The azobenzene molecule possesses a dipole moment that changes significantly upon photoisomerization, influencing how the molecules pack together in an assembly.

By combining these interactions, researchers can design complex architectures. For example, halogen bonding has been successfully used to create photoresponsive supramolecular polymers and liquid crystals from simple azobenzene and stilbazole building blocks. nih.gov The resulting materials can exhibit properties, such as light-induced surface patterning, that are superior to their covalently-linked counterparts. nih.gov

Photo-Controlled Self-Assembly and Disassembly Mechanisms

Light provides an external trigger to control the assembly and disassembly of supramolecular structures containing azobenzene units. The mechanism is rooted in the dramatic structural change between the planar, linear trans isomer and the bulky, bent cis isomer.

The trans form, with its linear shape, is typically conducive to forming well-ordered aggregates, such as fibers, sheets, or vesicles, through efficient molecular packing driven by π-π stacking and other interactions. researchgate.net Upon irradiation with UV light, the conversion to the cis isomer introduces a "kink" into the molecule. This steric hindrance disrupts the ordered packing, leading to the disassembly of the supramolecular structure into smaller aggregates or monomers. researchgate.net This process is often reversible; irradiation with visible light or thermal relaxation allows the molecules to return to the trans state, triggering re-assembly. researchgate.net

A study on a surface-active ionic liquid incorporating a 4-methylazobenzene group demonstrated this principle clearly. researchgate.net In water, the trans isomers formed vesicles. UV light irradiation induced a transition to the cis form, which was unable to pack as tightly, causing the vesicles to rupture and disassemble. researchgate.net This reversible formation and rupture could be controlled entirely by light, without any other additives. researchgate.net

Stimuli-Responsive Supramolecular Aggregates (e.g., Light, pH, Ionic Strength)

Supramolecular aggregates built from azobenzene derivatives can be designed to respond to multiple stimuli, creating highly sophisticated "smart" materials.

Light: As discussed, light is the primary stimulus for azobenzene-based systems, triggering reversible trans-cis isomerization that can induce assembly, disassembly, or morphological transitions in the aggregates. researchgate.netresearchgate.net

pH: The responsiveness to pH can be incorporated by including pH-sensitive functional groups in the molecular design. For example, if the azobenzene building block contains an acidic or basic moiety, changes in the pH of the solution will alter the protonation state of the molecule. This change in charge can modify the intermolecular interactions (e.g., electrostatic repulsion or hydrogen bonding), leading to changes in the aggregation state. rug.nl

Ionic Strength: The stability of charged supramolecular aggregates is often dependent on the ionic strength of the medium. The addition of salts can screen electrostatic repulsions between charged headgroups, promoting aggregation or inducing morphological changes in the assemblies.

A notable example involves the self-assembly of an azobenzene-guanidinium compound with adenosine (B11128) 5'-triphosphate (ATP). acs.org This system demonstrates multi-stimuli responsiveness: the assembly is controlled by light (due to the azobenzene unit), by metal ions (which chelate with ATP and trigger disassembly), and by enzymes (alkaline phosphatase hydrolyzes ATP, also causing disassembly). acs.org Such systems highlight the potential for creating complex, logically-gated materials.

Integration with Biological Systems (e.g., DNA, Enzymes) for Photo-Regulation

The ability to control biological processes with light is a major goal in chemical biology and medicine. Azobenzene derivatives, due to their robust and reversible photo-switching, are ideal candidates for creating photo-responsive biomaterials. acs.orgnih.gov

DNA: Azobenzene units can be chemically incorporated into DNA oligonucleotides. glenresearch.comnih.gov In the trans state, the planar azobenzene can intercalate between the DNA base pairs, stabilizing the DNA duplex. researchgate.net Upon isomerization to the non-planar cis form with UV light, the stacking is disrupted, which destabilizes and can "melt" the DNA duplex. researchgate.netnih.gov This process is reversible with visible light. This photo-control over DNA hybridization allows for the light-regulated control of DNA-based nanomachines and biological processes like transcription and replication. glenresearch.commdpi.com For example, researchers have designed photo-responsive DNAzymes and regulated the activity of T7-RNA polymerase using this principle. glenresearch.com

Enzymes: The activity of enzymes can be photo-controlled by attaching azobenzene derivatives to the protein. One strategy is to conjugate a photoswitchable inhibitor to the enzyme. In a pioneering example, an azobenzene-modified DNA aptamer was used as a photo-controllable inhibitor for the enzyme thrombin. nih.gov The aptamer was linked to a complementary DNA strand containing azobenzene moieties. In the trans state (induced by visible light), the two strands hybridized, blocking the aptamer from binding to thrombin. Upon UV irradiation, the azobenzenes switched to the cis form, de-hybridizing the strands and freeing the aptamer to inhibit the enzyme. nih.gov This demonstrates a powerful method for achieving high spatiotemporal control over enzymatic activity. nih.gov

While direct studies involving this compound in these specific biological applications are not prominent, its fundamental photochromic nature suggests its potential as a building block in such systems, with the bromo-substituent offering a potential site for further chemical modification and attachment to biomolecules. rug.nl

Emerging Research Directions and Future Perspectives

Development of Visible Light and Near-Infrared Responsive Azobenzene (B91143) Systems

A primary driver in azobenzene research is the shift from UV-light-activated systems to those responsive to visible and near-infrared (NIR) light. This is crucial for applications in biological systems, where UV light is damaging and has poor tissue penetration. glpbio.comacs.org

The development of these systems relies on strategic chemical modifications to the azobenzene core. Introducing electron-donating and electron-withdrawing groups, a "push-pull" configuration, can red-shift the absorption spectrum. nih.gov For instance, tetra-ortho-chloro or tetra-ortho-fluoro substitutions have been shown to enable photoswitching using exclusively green and blue light. glpbio.comacs.orgresearchgate.net These halogen atoms destabilize the n-orbital, lowering the energy of the n→π* transition into the visible range. researchgate.net

For NIR light responsiveness, which offers the best tissue penetration, researchers are exploring two main strategies. One approach involves designing azobenzenes with very small HOMO-LUMO gaps to directly absorb NIR photons, which has been achieved with specific substitution patterns that protonate at physiological pH. researchgate.net Another, more common, strategy is to couple azobenzenes with upconversion nanoparticles (UCNPs). fudan.edu.cnnih.gov These nanoparticles absorb NIR light and emit UV or visible light, which then triggers the isomerization of a nearby azobenzene molecule. fudan.edu.cnnih.gov This approach has been successfully used to create NIR-responsive drug delivery systems. fudan.edu.cnnih.gov

Future research on 4-Bromo-4'-methylazobenzene would likely involve synthesizing derivatives with additional functional groups to tune its absorption properties, aiming for activation by lower-energy visible or NIR light.

Table 1: Strategies for Red-Shifting Azobenzene Absorption

StrategyMechanismExample WavelengthsCitation
Push-Pull SubstituentsElectron-donating and withdrawing groups decrease the π-π* energy gap.Varies, can shift into the visible range. nih.gov
Tetra-ortho-HalogenationHalogen substitution destabilizes the n-orbital, red-shifting the n→π* transition.Green (~530 nm), Blue (~430 nm) glpbio.comacs.orgresearchgate.net
Upconversion NanoparticlesNanoparticles convert low-energy NIR light to higher-energy UV/visible light to isomerize the azobenzene.NIR (e.g., 980 nm) converted to UV/Visible fudan.edu.cnnih.gov
Fused Rings & pH SensitivitySpecific substitutions raise the pKa, leading to protonation and absorption at longer wavelengths.>700 nm researchgate.net

Advanced Analytical Techniques for Real-Time Dynamics Visualization (e.g., Diffracted X-ray Tracking)

Understanding the real-time molecular dynamics of azobenzene isomerization, especially within complex environments like polymer films or biological membranes, is critical for designing functional systems. While traditional spectroscopy provides ensemble-averaged data, advanced techniques are emerging to visualize these dynamics at the single-molecule or nanoscale level.

One such powerful technique is Diffracted X-ray Tracking (DXT) . nih.govmdpi.comnih.govbath.ac.uk In a DXT experiment, nanocrystals (like zinc oxide) are embedded within a material containing the azobenzene derivative. nih.gov When the azobenzene molecules photoisomerize, they can induce motion or phase transitions (e.g., crystal-to-liquid) in the surrounding matrix. nih.govmdpi.com This movement causes the embedded nanocrystals to rotate. By tracking the movement of the X-ray diffraction spots from these nanocrystals using high-intensity, time-resolved synchrotron X-rays, researchers can deduce the dynamics of the material's response to light. nih.govmdpi.comnih.govbath.ac.uk

For example, DXT has been used to visualize the internal flow within a 4-(methylamino)azobenzene (B181196) crystal as it undergoes a photoinduced crawling motion, revealing that the rotational motion of embedded particles increases with light intensity. nih.govmdpi.comnih.gov Another technique, X-ray photoelectron diffraction (XPD), has shown sensitivity to the conformational changes of azobenzene derivatives adsorbed on surfaces, allowing researchers to quantify the fraction of molecules that have isomerized. epa.govregulations.gov

Applying DXT or time-resolved XPD to systems incorporating this compound could provide unprecedented insight into how its specific substitution pattern influences photo-induced mechanical responses in materials.

Mechanistic Insights into Photoinduced Conformational Transitions in Complex Systems

The mechanism of azobenzene's trans-to-cis isomerization has been a topic of long-standing investigation. It is generally accepted that upon photoexcitation, the molecule relaxes from the excited state back to the ground state via a conical intersection. The primary pathways for this relaxation involve either a rotation around the central N=N bond or an inversion (or "scissoring") motion at one of the nitrogen atoms. acs.orgugr.es

Computational simulations, such as ab initio multiple spawning (AIMS) and time-dependent density functional theory (TD-DFT), are key tools for dissecting these mechanisms. nih.govpatsnap.comnist.gov These studies have shown that the preferred pathway and the efficiency of isomerization can be highly dependent on the substituents and the surrounding environment (e.g., solvent viscosity, encapsulation). nih.govugr.esbeilstein-archives.org For instance, simulations have revealed that in push-pull azobenzenes, the bright ππ* state can be lowered in energy, making it behave more like the typically more productive dark nπ* state and thus enhancing isomerization efficiency. nih.gov Confinement within a supramolecular capsule can hinder the rotational pathway while favoring an in-plane inversion mechanism. beilstein-archives.org

Furthermore, the interaction of azobenzene with complex biological systems, like DNA or proteins, adds another layer of complexity. The isomerization can induce significant structural changes in the host biomolecule, and conversely, the biological environment can alter the photodynamics of the azobenzene switch. For this compound, detailed mechanistic studies would be required to understand how the bromo and methyl substituents influence the excited state potential energy surface and the branching ratio between rotational and inversional pathways, which ultimately determines its photoswitching quantum yield and thermal relaxation rate.

Rational Design Principles for Enhanced Performance and Specific Functionality

The ultimate goal of this fundamental research is to establish clear, predictive design principles for creating azobenzene-based systems with tailored properties. This involves understanding the structure-property relationships that govern key performance metrics.

Key characteristics that are targets for rational design include:

Wavelength of Operation: As discussed, this is tuned via electronic effects of substituents (push-pull, ortho-halogenation). glpbio.comnih.gov

Thermal Half-life (τ₁/₂): The stability of the cis isomer is critical. For applications requiring a stable "off" state, long half-lives are needed, while applications in real-time information transmission require very fast thermal relaxation. The energy barrier for thermal isomerization can be tuned by modifying the steric and electronic properties of the substituents.

Quantum Yield (Φ): The efficiency of the photoisomerization process is crucial for minimizing the required light dose. This is directly related to the excited-state relaxation pathways and can be improved by designing molecules that avoid unproductive decay channels. nih.gov

Solubility and Biocompatibility: For biological applications, water solubility is paramount, often conferred by adding charged or polar groups like sulfonates or polyethylene (B3416737) glycol (PEG) chains. mdpi.com

Functionality for Conjugation: To be useful, the azobenzene core must be equipped with reactive handles (e.g., -COOH, -N₃, -Br) that allow it to be covalently attached to polymers, surfaces, or biomolecules without negatively impacting its photoswitching properties. acs.org

Research on libraries of systematically varied azobenzenes, combining experimental photochemistry with theoretical calculations, has led to the formulation of "design rulebooks". glpbio.com For example, for tetra-ortho-chloroazobenzenes, guidelines have been established that link the electronic nature of para-substituents to the absorption spectra, switching efficiencies, and cis-isomer half-lives. glpbio.comresearchgate.net The synthesis of a compound like 4-bromomethyl-4'-methylazobenzene for specific protein labeling exemplifies a rational design choice, where a reactive bromomethyl group is incorporated for targeted covalent attachment. rug.nl

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 4-Bromo-4'-methylazobenzene, and how can purity be optimized?

  • Methodology : Synthesis typically involves diazonium salt coupling between 4-bromoaniline and 4-methylaniline derivatives. Key steps include:

  • Diazotization of 4-bromoaniline in acidic medium (e.g., HCl/NaNO₂ at 0–5°C).
  • Coupling with 4-methylaniline under alkaline conditions to form the azo bond.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water).
    • Purity Optimization : Monitor reaction progress using TLC. Final purity (>95%) is confirmed via HPLC or GC-MS. Residual solvents are removed under reduced vacuum .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • UV-Vis Spectroscopy : Identifies π→π* transitions (λₐᵦₛ ~ 350–400 nm) and monitors photoisomerization (cis/trans states).
  • NMR : ¹H NMR (CDCl₃) shows characteristic peaks: aromatic protons at δ 7.6–8.1 ppm, methyl group at δ 2.5 ppm. ¹³C NMR confirms bromine and methyl substitution patterns.
  • IR Spectroscopy : Azo (N=N) stretching vibrations at ~1450–1600 cm⁻¹.
  • Mass Spectrometry : ESI-MS or EI-MS validates molecular ion peaks (m/z ~ 289 [M⁺]) .

Advanced Research Questions

Q. How do the bromo and methyl substituents influence the photoresponsive behavior of this compound compared to unsubstituted azobenzene?

  • Mechanistic Insight : The electron-withdrawing bromo group reduces the energy barrier for transcis isomerization under UV light (365 nm), accelerating switching kinetics. The methyl group enhances steric hindrance, stabilizing the cis isomer.
  • Experimental Design : Use time-resolved UV-Vis spectroscopy to quantify isomerization rates. Compare quantum yields (Φₜᵣₐₙₛ→𝒸𝒾𝓈) with azobenzene controls. Solvent polarity (e.g., DMSO vs. hexane) modulates stabilization effects .

Q. What are the applications of this compound in organic electronics, particularly in optoelectronic devices?

  • Role in OLEDs : Acts as a dopant in triphenylamine-based hole-transport layers (HTLs) to enhance charge mobility. The bromo group improves electron affinity, while the methyl group reduces aggregation.
  • Methodology : Fabricate devices via spin-coating or vacuum deposition. Characterize efficiency using electroluminescence (EL) spectra and current density-voltage (J-V) curves. Compare device lifetime with/without doping .

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

  • Data Reconciliation :

  • Perform thermogravimetric analysis (TGA) under inert (N₂) and oxidative (air) atmospheres to differentiate decomposition pathways.
  • Use differential scanning calorimetry (DSC) to identify phase transitions (melting point ~150–160°C).
  • Cross-validate with kinetic studies (e.g., Arrhenius plots) to assess degradation rates.
    • Example : Discrepancies in melting points may arise from polymorphic forms or impurities. Recrystallize samples from multiple solvents (e.g., acetone, toluene) and compare DSC profiles .

Data Contradiction Analysis

Q. Why do computational predictions of this compound’s dipole moment conflict with experimental measurements?

  • Root Cause : Theoretical models (DFT, B3LYP/6-31G*) may underestimate solvation effects or crystal packing forces.
  • Resolution :

  • Measure dipole moments experimentally using dielectric spectroscopy in non-polar solvents (e.g., cyclohexane).
  • Compare with gas-phase calculations (accounting for conformational flexibility). Adjust for solvent polarity in simulations .

Methodological Best Practices

  • Handling and Storage : Store in amber vials at –20°C to prevent photodegradation. Use glove boxes under N₂ for air-sensitive reactions.
  • Safety : Follow REACH regulations for brominated compounds. Use fume hoods and PPE (nitrile gloves, N95 masks) during synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.